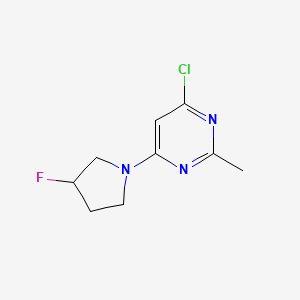4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine
CAS No.: 2026541-19-3
Cat. No.: VC3191390
Molecular Formula: C9H11ClFN3
Molecular Weight: 215.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2026541-19-3 |
|---|---|
| Molecular Formula | C9H11ClFN3 |
| Molecular Weight | 215.65 g/mol |
| IUPAC Name | 4-chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C9H11ClFN3/c1-6-12-8(10)4-9(13-6)14-3-2-7(11)5-14/h4,7H,2-3,5H2,1H3 |
| Standard InChI Key | OUWYZWORQUSVTG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)N2CCC(C2)F |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)N2CCC(C2)F |
Introduction
4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine is a synthetic organic compound belonging to the pyrimidine class. It features a chloro group at the 4th position, a fluoropyrrolidine moiety at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. This unique structure suggests significant pharmacological potential, particularly in medicinal chemistry.
Synthesis and Preparation
The synthesis of 4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine typically involves halogenation reactions to introduce chlorine and fluorine atoms, followed by substitution reactions to incorporate the fluoropyrrolidine and methyl groups. Industrial production utilizes large-scale reactors with optimized reaction conditions to ensure high yield and purity.
| Synthetic Steps | Description |
|---|---|
| Halogenation | Chlorination and fluorination reactions. |
| Substitution Reactions | Incorporation of fluoropyrrolidine and methyl groups. |
| Industrial Production | Large-scale reactors with controlled temperature, pressure, and catalysts. |
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia (NH3) for substitution.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, H2O2 | Higher oxidation state derivatives. |
| Reduction | LiAlH4, NaBH4 | Reduced forms of the compound. |
| Substitution | NH3, alkyl halides | Derivatives with different functional groups. |
Biological Activity and Pharmacological Applications
Research indicates that 4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine exhibits several biological activities:
-
Enzyme Inhibition: Potential as an inhibitor of specific enzymes, which may have implications in treating diseases where these enzymes play a critical role.
-
Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity, suggesting potential as antibacterial agents.
-
CNS Penetration: Designed for central nervous system penetration, making it a candidate for treating neurological conditions.
Scientific Research Applications
This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. It serves as a tool in biological studies to understand cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar compounds include:
-
4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine: Features a piperidine ring instead of pyrrolidine.
-
4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-ethylpyrimidine: Has an ethyl group instead of a methyl group.
These comparisons highlight the structural diversity within the pyrimidine class and their potential pharmacological variations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume